

# physicochemical properties of short PEG alkyl halide linkers

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## Compound of Interest

Compound Name: *HO-PEG3-(CH<sub>2</sub>)<sub>6</sub>-Cl*

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An In-depth Technical Guide to the Physicochemical Properties of Short Polyethylene Glycol (PEG) Alkyl Halide Linkers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of short, monodisperse polyethylene glycol (PEG) alkyl halide linkers. These linkers are crucial in modern drug development, particularly in the construction of complex biologics like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1] Their well-defined structure allows for precise control over the properties of the final conjugate, including solubility, stability, and pharmacokinetic profiles.[2] This guide details their synthesis, characterization, and key properties, supported by quantitative data and detailed experimental protocols.

## Core Physicochemical Properties

Short PEG linkers are discrete molecules with a specific number of repeating ethylene oxide units, typically ranging from 2 to 12.[2] The addition of a terminal alkyl halide functional group provides a reactive handle for conjugation via nucleophilic substitution reactions.[3]

## Solubility and Hydrophilicity

A primary advantage of PEG linkers is their inherent hydrophilicity, which enhances the aqueous solubility of conjugated molecules, a critical factor for often-hydrophobic therapeutic

payloads.[4][5] This property arises from the ability of the ether oxygen atoms in the PEG backbone to form hydrogen bonds with water, creating a hydration shell that increases the hydrodynamic radius and can shield the conjugate from the immune system.[6] The hydrophilicity of a linker is often quantified by its octanol-water partition coefficient (LogP), where a lower or more negative value indicates greater hydrophilicity.[7] While the PEG chain itself is highly hydrophilic, the terminal alkyl halide will slightly increase the lipophilicity of the molecule.

## Stability

The stability of a PEG linker is critical for the integrity of the conjugate. The poly(ethylene glycol) backbone, with its stable ether bonds, is generally robust under physiological conditions.[7] However, the terminal alkyl halide group is susceptible to hydrolysis, particularly under basic conditions, and can be displaced by various nucleophiles.[8] The stability of the linker must be compatible with the intended reaction conditions and the physiological environment of its application.[5] Forced degradation studies under acidic, basic, and oxidative conditions are often employed to assess the stability of these linkers.[8]

## Reactivity

The alkyl halide terminus serves as an electrophilic site for nucleophilic substitution reactions. This allows for conjugation with nucleophilic functional groups on biomolecules, such as the thiol groups of cysteine residues or primary amines of lysine residues.[9] The reactivity follows the general trend for alkyl halides:  $I > Br > Cl$ . These reactions are fundamental to the role of these linkers in creating stable covalent bonds in bioconjugates.[3]

## Steric Hindrance

The length of the PEG chain is a critical parameter that influences steric hindrance.[10] While PEG linkers can provide necessary spacing between a targeting moiety and a payload to avoid steric clashes, the PEG chain itself can also introduce hindrance.[11][12] In PROTAC design, a linker that is too short may prevent the formation of a stable ternary complex, while an overly long linker can lead to reduced efficacy due to entropic penalties.[11][13] Therefore, selecting the optimal PEG length is a crucial step in the design of bioconjugates to balance solubility, spacing, and steric effects.[4][10]

## Quantitative Data Summary

The table below summarizes the calculated physicochemical properties of representative short PEG alkyl halide linkers. These values are essential for the rational design and selection of linkers for specific applications.

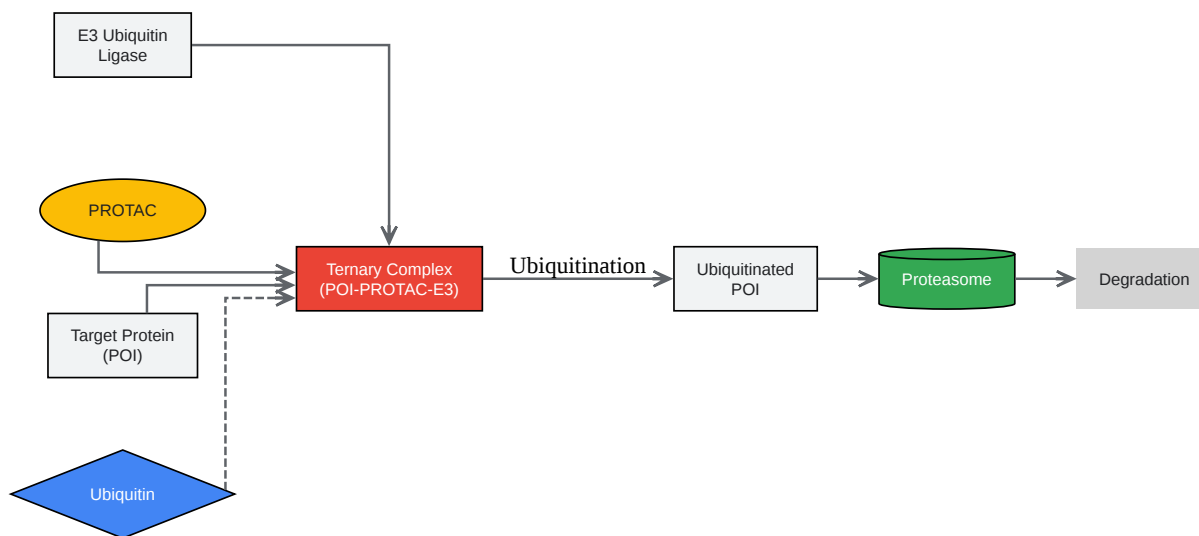
Linker Name	PEG Units (n)	Chemical Formula	Molecular Weight (g/mol)	Approx. Length (Å)	Calculated LogP*
1-Bromo-PEG2-alcohol	2	C6H13BrO3	229.07	7.6	-0.35
1-Bromo-PEG3-alcohol	3	C8H17BrO4	273.12	11.1	-0.64
1-Bromo-PEG4-alcohol	4	C10H21BrO5	317.17	14.6	-0.93
1-Iodo-PEG2-alcohol	2	C6H13IO3	276.07	7.6	0.01
1-Iodo-PEG3-alcohol	3	C8H17IO4	320.12	11.1	-0.28
1-Iodo-PEG4-alcohol	4	C10H21IO5	364.17	14.6	-0.57

\*Note: Calculated LogP values are estimates and can vary based on the calculation method. These values generally indicate high hydrophilicity. The length is estimated based on approximately 3.5 Å per ethylene oxide unit.[\[14\]](#)

## Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the application of short PEG alkyl halide linkers.

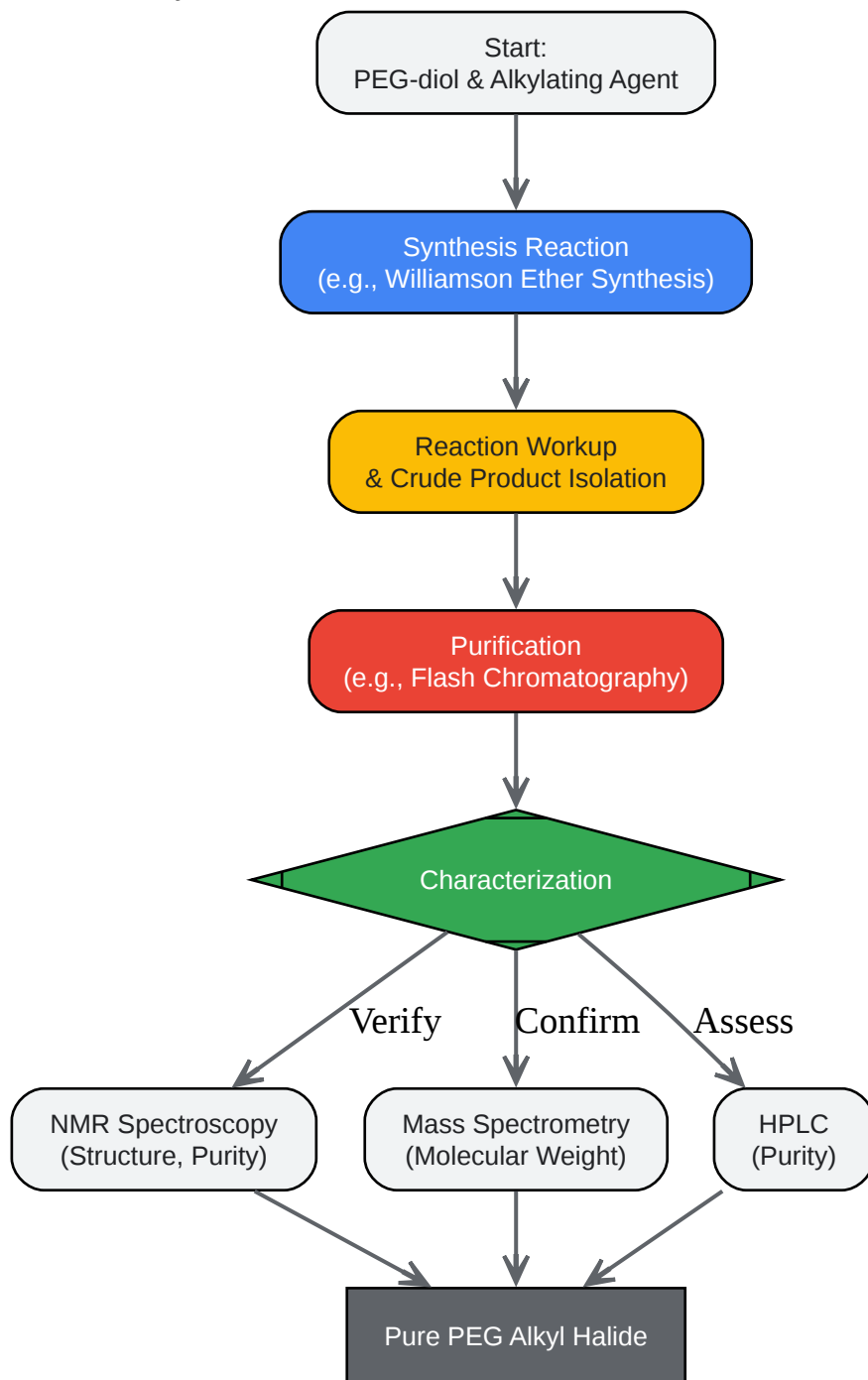
## PROTAC Mechanism of Action



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Caption: Mechanism of action for a Proteolysis-Targeting Chimera (PROTAC).

## Synthesis and Characterization Workflow



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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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